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Abstract

ST 1535 is a potent and selective antagonist of the adenosine A2A receptor, positioning it as a
significant subject of research for neurodegenerative disorders, particularly Parkinson's
disease. This technical guide provides a comprehensive overview of the molecular structure
and chemical properties of ST 1535. It includes a detailed summary of its physicochemical
characteristics, binding affinities, and functional activities. Furthermore, this document outlines
key experimental protocols for its study and visualizes the associated signaling pathways and
experimental workflows.

Molecular Structure and Physicochemical
Properties

ST 1535, with the IUPAC name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, is a
purine derivative. Its core structure is fundamental to its interaction with the adenosine A2A
receptor.

Table 1: Physicochemical Properties of ST 1535
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Property Value Source
Molecular Formula C12H16Ns [1112]
Molecular Weight 272.31 g/mol [2]

CAS Number 496955-42-1 [1]
IUPAC Name 2-butyl-9-methyl-8-(2H-1,2,3- 2]

triazol-2-yl)-9H-purin-6-amine

Topological Polar Surface Area  99.81 A2 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 6 [3]
Rotatable Bonds 4 [3]

Chemical Synthesis

A practical and sustainable synthesis of ST 1535 has been developed, reportedly utilizing an
iron-catalyzed Kumada cross-coupling reaction. While the detailed, step-by-step protocol is
proprietary and found within specific publications, the general synthetic strategy involves the
coupling of a substituted purine with a butyl group.

Biological Activity and Pharmacological Properties

ST 1535 exhibits high affinity and selectivity for the human adenosine A2A receptor. Its
antagonist activity at this receptor modulates downstream signaling pathways, which is the
basis for its therapeutic potential.

Table 2: In Vitro Binding Affinity and Functional Activity of ST 1535
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Target Assay Type Value Species Source
Adenosine A2A )

Ki 9.2nM Human [4]
Receptor
Adenosine A1 .

Ki 85 nM Human [4]
Receptor
Adenosine As

Ki >1000 nM Human [4]
Receptor
Adenosine A2A

ICso 353 £ 30 nM Human [4]
Receptor
Adenosine A1

ICso 510 £ 38 nM Human [4]
Receptor

Table 3: In Vivo Pharmacological Effects of ST 1535

Animal Model Dosing Effect Source

Mouse (Haloperidol-

induced catalepsy)

5 and 10 mg/kg (oral)

Antagonizes catalepsy

[4]

Mouse (Haloperidol-

induced catalepsy)

1.25 and 2.5 mg/kg

(oral)

Potentiates L-DOPA
effects in reducing

catalepsy

[4]

Rat (6-OHDA lesioned

model of Parkinson's)

2.5-40 mg/kg (oral)

Dose-related increase

in ipsilateral rotation

[5]

Rat (6-OHDA lesioned

model of Parkinson's)

40 mg/kg (oral) with 7
mg/kg L-DOPA

Enhanced intensity
and duration of

contralateral rotation

[5]

Mouse (MPTP model
of Parkinson's)

2 mg/kg with MPTP

Prevented
dopaminergic neuron

loss

[3]

Signaling Pathway
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As an antagonist of the adenosine A2A receptor, ST 1535 blocks the canonical G-protein
coupled signaling cascade initiated by adenosine. The A2A receptor is coupled to a Gs protein,
which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cCAMP). The
subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the
phosphorylation of various downstream targets. By blocking this initial step, ST 1535 effectively
inhibits the entire signaling cascade.
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Acclimatize mice to the
experimental environment

'

Administer ST 1535 or vehicle
(e.g., orally)

: l

Incubate membranes with a radioligand
(e.g., [BH]CGS 21680 for A2A)
and varying concentrations of ST 1535

' '

Prepare cell membranes
expressing the target receptor

Waiting period for drug absorption

Separate bound and free radioligand Induce catalepsy with haloperidol
(e.qg., via filtration) (e.g., intraperitoneal injection)
Quantify bound radioactivity Measure the duration of catalepsy
using liquid scintillation counting at set time points
Analyze data to determine Analyze and compare catalepsy scores
IC50 and Ki values between treatment groups

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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